(r)-1-Boc-piperazine-3-carboxylic acid
Overview
Description
(r)-1-Boc-piperazine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Piperazine Derivatives in Therapeutic Applications
Piperazine and its derivatives, including (r)-1-Boc-piperazine-3-carboxylic acid, play a significant role in the realm of drug discovery and design. The piperazine scaffold is prominent in a multitude of drugs due to its versatility and the ability to engage in various pharmacological activities. Slight modifications in the substitution pattern on the piperazine nucleus can lead to notable differences in the medicinal potential of the resultant molecules. Piperazine-based compounds have been utilized in the development of drugs with a wide range of therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The broad potential of piperazine-based molecules in drug discovery is evident from the increasing research interest in this scaffold. Rational drug design involving piperazine derivatives aims to harness this potential for the treatment of various diseases, highlighting the importance of further therapeutic investigations on this motif (Rathi et al., 2016).
Piperazine and Anti-mycobacterial Activity
Piperazine derivatives have demonstrated significant potential in the fight against Mycobacterium tuberculosis (MTB). A substantial number of molecules containing piperazine as a core structural unit have shown promising activity against MTB, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of anti-mycobacterial compounds over the past five decades highlights the importance of piperazine as a vital building block in the design and development of potent anti-TB molecules. The elucidation of the design, rationale, and structure-activity relationship (SAR) of these piperazine-based anti-TB compounds provides valuable insights for medicinal chemists. This knowledge is crucial for addressing gaps, exploiting reported strategies, and developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Piperazine-based Therapeutics for Cardiovascular and Kidney Diseases
Piperazine ferulate, a derivative of piperazine, has been extensively used in clinical practice for cardiovascular and kidney diseases, particularly in China. A meta-analysis investigated the benefits of adding piperazine ferulate to angiotensin receptor blockers (ARBs) in patients with diabetic nephropathy. The results showed that the combination significantly reduced various biomarkers associated with kidney damage, indicating additional renal protective benefits, especially in early diabetic nephropathy. However, piperazine ferulate did not significantly affect serum blood urea nitrogen and fasting blood glucose. This finding underscores the potential of piperazine derivatives in enhancing the treatment of diabetic nephropathy and possibly other kidney diseases (Yang et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYAXQJXMBETAT-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424916 | |
Record name | (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192330-11-3 | |
Record name | (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-Piperazine-2-carboxylic acid, N4-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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